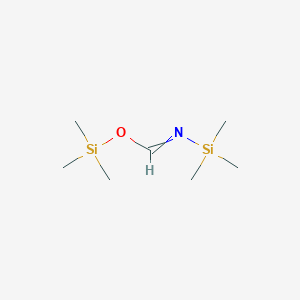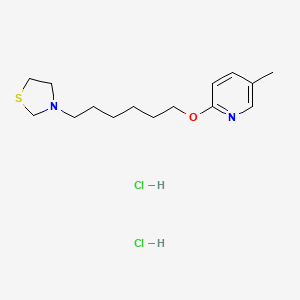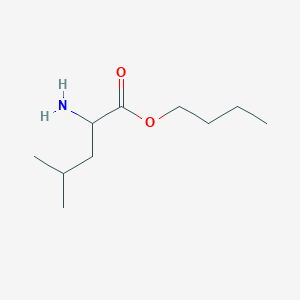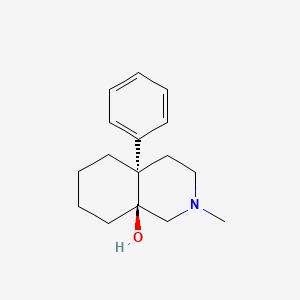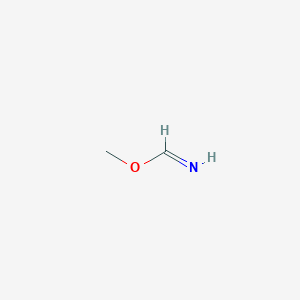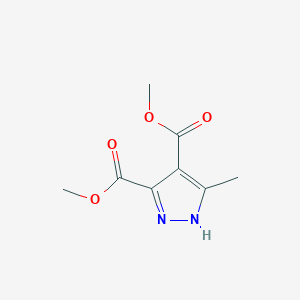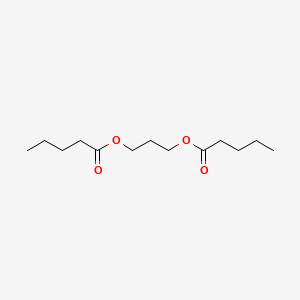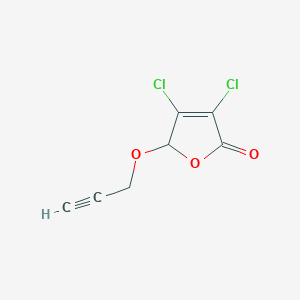
2(5H)-Furanone, 3,4-dichloro-5-(2-propynyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)-Furanone, 3,4-dichloro-5-(2-propynyloxy)- is a chemical compound that belongs to the furanone family. Furanones are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications. This particular compound is characterized by the presence of two chlorine atoms and a propynyloxy group attached to the furanone ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3,4-dichloro-5-(2-propynyloxy)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorofuran-2(5H)-one and propargyl alcohol.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. For instance, the reaction may be conducted in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF).
Reaction Mechanism: The propargyl alcohol undergoes nucleophilic substitution with the 3,4-dichlorofuran-2(5H)-one, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2(5H)-Furanone, 3,4-dichloro-5-(2-propynyloxy)- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch or continuous reactors.
Purification: The crude product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2(5H)-Furanone, 3,4-dichloro-5-(2-propynyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: New derivatives with different functional groups.
Applications De Recherche Scientifique
2(5H)-Furanone, 3,4-dichloro-5-(2-propynyloxy)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2(5H)-Furanone, 3,4-dichloro-5-(2-propynyloxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, thereby modulating their activity.
Pathways: Influencing biochemical pathways, such as signal transduction or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(5H)-Furanone, 3,4-dichloro-5-methoxy-: Similar structure but with a methoxy group instead of a propynyloxy group.
2(5H)-Furanone, 3,4-dichloro-5-ethoxy-: Similar structure but with an ethoxy group instead of a propynyloxy group.
Uniqueness
2(5H)-Furanone, 3,4-dichloro-5-(2-propynyloxy)- is unique due to the presence of the propynyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
50386-00-0 |
|---|---|
Formule moléculaire |
C7H4Cl2O3 |
Poids moléculaire |
207.01 g/mol |
Nom IUPAC |
3,4-dichloro-2-prop-2-ynoxy-2H-furan-5-one |
InChI |
InChI=1S/C7H4Cl2O3/c1-2-3-11-7-5(9)4(8)6(10)12-7/h1,7H,3H2 |
Clé InChI |
RMOINVJTNRNDPD-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1C(=C(C(=O)O1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Acetyl(methyl)amino]penta-1,3-dien-3-yl acetate](/img/structure/B14660270.png)



![2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate](/img/structure/B14660299.png)
![2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14660307.png)
